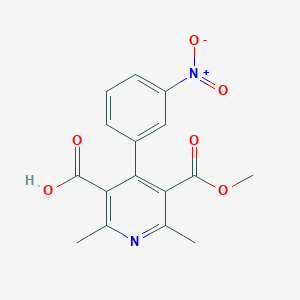
2,6-二甲基-4-(3-硝基苯基)吡啶-3,5-二羧酸单甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicardipine Related Compound 2 is a chemical compound with the molecular formula C16H14N2O6. This compound is known for its unique structure, which includes a pyridine ring substituted with dimethyl, nitrophenyl, and dicarboxylic acid ester groups. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
科学研究应用
Nicardipine Related Compound 2 has several scientific research applications:
作用机制
Target of Action
Similar compounds have been used in the synthesis of drugs like benidipine , which is a calcium channel blocker
Pharmacokinetics
The compound’s molecular weight (33231 g/mol) suggests that it might have good bioavailability, as compounds with a molecular weight under 500 g/mol generally have better absorption and distribution in the body.
生化分析
Biochemical Properties
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with calcium channels, acting as a calcium antagonist . By binding to these channels, it inhibits the influx of calcium ions, which can affect various cellular processes. Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester has been shown to interact with certain enzymes involved in metabolic pathways, potentially altering their activity and influencing metabolic flux .
Cellular Effects
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester on cells are diverse and depend on the cell type and contextFor example, its interaction with calcium channels can lead to changes in intracellular calcium levels, affecting processes such as muscle contraction, neurotransmitter release, and cell proliferation . Additionally, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester may impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester exerts its effects through several mechanisms. One key mechanism is its ability to bind to calcium channels, thereby inhibiting calcium ion influx . This inhibition can lead to downstream effects on various cellular processes that depend on calcium signaling. Additionally, the compound may interact with specific enzymes, either inhibiting or activating their activity, which can result in changes in metabolic pathways and gene expression . These interactions highlight the compound’s potential as a modulator of cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as improved cardiovascular function and reduced oxidative stress . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . It is important to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nicardipine Related Compound 2 typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to maintain optimal reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity Nicardipine Related Compound 2.
化学反应分析
Types of Reactions
Nicardipine Related Compound 2 undergoes various chemical reactions, including:
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols as nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 2,6-Dimethyl-4-(3-aminophenyl)pyridine-3,5-dicarboxylic acid monomethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-ethyl ester
- 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-(2-methoxyethyl)5-isopropyl ester
- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl Ester
Uniqueness
Nicardipine Related Compound 2 is unique due to its specific ester group, which can influence its reactivity and biological activity
属性
IUPAC Name |
5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-8-12(15(19)20)14(13(9(2)17-8)16(21)24-3)10-5-4-6-11(7-10)18(22)23/h4-7H,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLPPWLKFWCWOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[(E)-(3-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1242135.png)
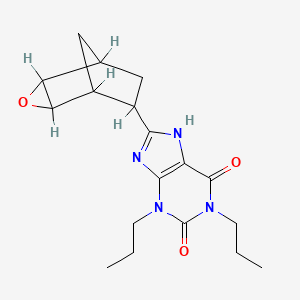

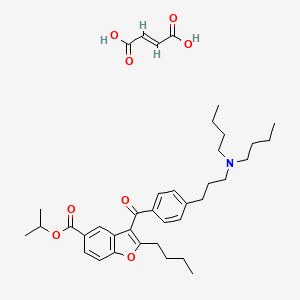
![(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
![(S)-2-{[5-((R)-2-Amino-3-mercapto-propylamino)-biphenyl-2-carbonyl]-amino}-4-methyl-pentanoic acid](/img/structure/B1242144.png)
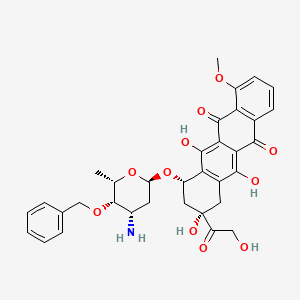
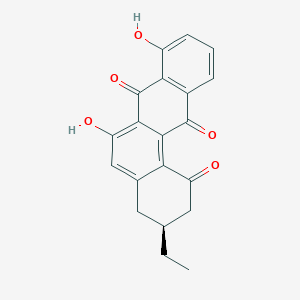
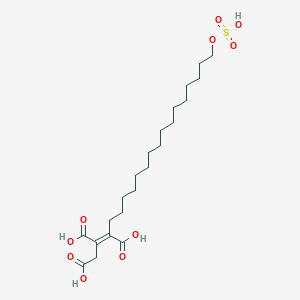
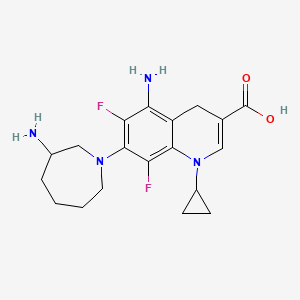
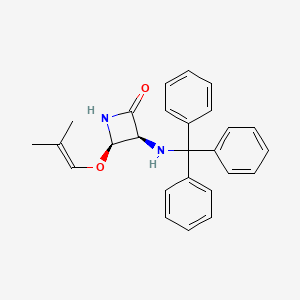
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)


